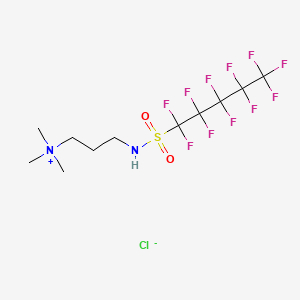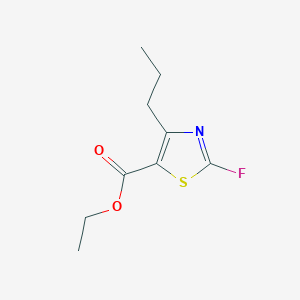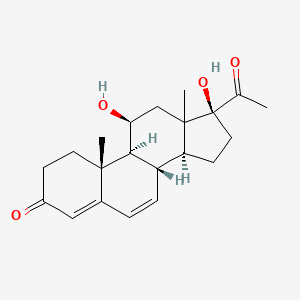
6-Dehydro-21-deoxy Cortisol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Dehydro-21-deoxy Cortisol is a synthetic steroid compound that is structurally related to cortisol. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is a derivative of cortisol, which is a naturally occurring hormone in the human body that plays a crucial role in the regulation of metabolism, immune response, and stress.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Dehydro-21-deoxy Cortisol typically involves the chemical modification of cortisol or its precursors. One common method includes the dehydrogenation of 21-deoxycortisol, which can be achieved using specific oxidizing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired transformation.
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cell factories. For instance, Escherichia coli can be genetically engineered to express specific enzymes that facilitate the conversion of precursor molecules into the desired steroid compound . This method is advantageous due to its high specificity and catalytic efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Dehydro-21-deoxy Cortisol undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of specific functional groups with others.
Common Reagents and Conditions:
Reduction: NAD(P)H-dependent oxidoreductases can catalyze the reduction of specific carbonyl groups.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced steroid intermediates.
Applications De Recherche Scientifique
6-Dehydro-21-deoxy Cortisol has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical glucocorticoids.
Biology: It is used to study the metabolic pathways and enzymatic reactions involving steroid hormones.
Mécanisme D'action
The mechanism of action of 6-Dehydro-21-deoxy Cortisol involves its interaction with specific molecular targets and pathways. It primarily acts on the glucocorticoid receptor, modulating the expression of genes involved in the inflammatory response and metabolism . The compound’s effects are mediated through both genomic and non-genomic mechanisms, influencing various cellular processes.
Comparaison Avec Des Composés Similaires
21-Deoxycortisol: A precursor in the biosynthesis of cortisol, known for its role in congenital adrenal hyperplasia.
11-Deoxycortisol:
Uniqueness: 6-Dehydro-21-deoxy Cortisol is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities. Unlike its similar compounds, it has a dehydrogenated structure that influences its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C21H28O4 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(8S,9S,10R,11S,14S,17S)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h4-5,10,15-18,24-25H,6-9,11H2,1-3H3/t15-,16-,17-,18+,19-,20?,21+/m0/s1 |
Clé InChI |
OAHLBJQRWHQCCJ-IUWOMPCOSA-N |
SMILES isomérique |
CC(=O)[C@@]1(CC[C@@H]2C1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)O)C)O |
SMILES canonique |
CC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)CCC34C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


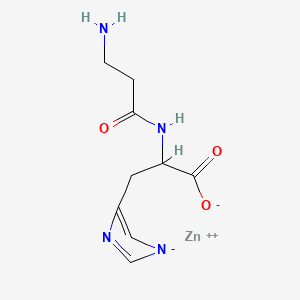
![[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15288475.png)
![2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B15288482.png)
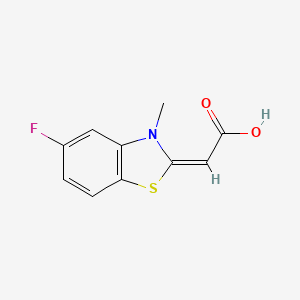
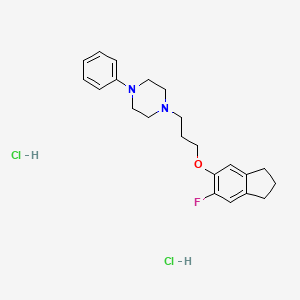
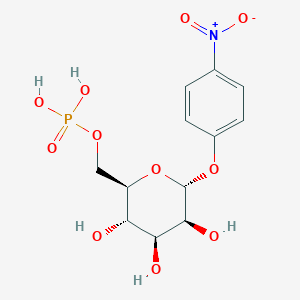
![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B15288518.png)
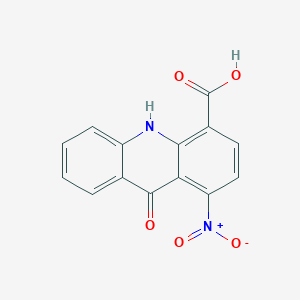
![Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate](/img/structure/B15288529.png)
![1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt](/img/structure/B15288537.png)
![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)
